molecular formula C19H25N3O3 B7911757 tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate

tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate

Cat. No.: B7911757
M. Wt: 343.4 g/mol
InChI Key: WISZNDONVVNHES-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a phenyl-1,3,4-oxadiazole moiety

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(23)20-15-12-8-7-11-14(15)17-22-21-16(24-17)13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,20,23)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISZNDONVVNHES-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of aromatic precursors or cyclization reactions.

    Coupling of the oxadiazole and cyclohexyl intermediates: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring and oxadiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted carbamates or amides.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features allow for the modulation of biological activity, making it a candidate for the development of drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and π-π interactions with amino acid residues, leading to inhibition or activation of enzymatic activity. The cyclohexyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R,2R)-2-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
  • tert-Butyl N-[(1R,2R)-2-(5-ethyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate
  • tert-Butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[(1R,2R)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl-1,3,4-oxadiazole moiety enhances its ability to interact with biological targets, while the tert-butyl carbamate group provides stability and resistance to metabolic degradation.

This comprehensive overview highlights the significance of this compound in various fields, showcasing its potential and versatility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.